(10R,13R)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aldosterone is a steroid hormone produced by the adrenal glands, specifically in the zona glomerulosa of the adrenal cortex. It plays a crucial role in regulating the balance of sodium and potassium in the body, which in turn helps control blood pressure and fluid balance . As a mineralocorticoid, aldosterone influences the reabsorption of sodium and the excretion of potassium in the kidneys, salivary glands, sweat glands, and colon .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aldosterone can be synthesized from corticosterone, a steroid derived from cholesterol . The synthetic process involves several steps, including oxidation and reduction reactions, to convert corticosterone into aldosterone.
Industrial Production Methods: In industrial settings, aldosterone is often produced using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method involves the extraction of aldosterone from biological samples using supported liquid extraction (SLE) with methyl tert-butyl ether (MtBE), followed by quantitation using an eight-point calibration curve .
Chemical Reactions Analysis
Types of Reactions: Aldosterone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biosynthesis and metabolic pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) and bromine (Br₂).
Major Products: The primary product of these reactions is aldosterone itself, which is further metabolized into various intermediates and by-products in the body.
Scientific Research Applications
Aldosterone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some key applications include:
Chemistry: Used as a reference compound in analytical chemistry for the quantitation of steroid hormones.
Biology: Studied for its role in regulating electrolyte balance and blood pressure.
Medicine: Investigated for its involvement in conditions such as primary aldosteronism, hypertension, and heart failure
Industry: Utilized in the development of pharmaceuticals and diagnostic assays for hormone-related disorders.
Mechanism of Action
Aldosterone exerts its effects by binding to mineralocorticoid receptors (MR) in the distal tubules and collecting ducts of the nephron in the kidneys . This binding increases the permeability of the apical membrane to sodium and potassium, activating the basolateral Na+/K+ pumps. This process leads to increased sodium reabsorption and potassium excretion, ultimately regulating blood pressure and fluid balance .
Comparison with Similar Compounds
Aldosterone is often compared with other mineralocorticoids and aldosterone receptor antagonists. Some similar compounds include:
Spironolactone: A synthetic steroid that acts as an aldosterone antagonist but has a higher incidence of side effects.
Eplerenone: Another aldosterone antagonist with better safety but lower potency compared to spironolactone.
Amiloride and Triamterene: Epithelial sodium channel blockers used in combination with thiazides and loop diuretics.
Aldosterone is unique in its specific role in regulating sodium and potassium balance, making it a critical hormone for maintaining homeostasis in the body.
Properties
Molecular Formula |
C21H28O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(10R,13R)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde |
InChI |
InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3/t14?,15?,16?,17?,19?,20-,21+/m0/s1 |
InChI Key |
PQSUYGKTWSAVDQ-GWOIKTRMSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CCC4C(=O)CO)C=O)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.